

Application Note: Analysis of 2-Methylundecanal using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	2-Methylundecanal	
Cat. No.:	B089849	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methylundecanal, also known as aldehyde C-12 MNA, is a synthetic fragrance ingredient with a characteristic aldehydic, waxy, and floral odor. It is a key component in many perfumes, cosmetics, and other scented products. The accurate and sensitive quantification of **2-methylundecanal** is crucial for quality control, formulation development, and safety assessment of these consumer products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high-resolution separation and definitive identification, making it the method of choice for the analysis of volatile and semi-volatile compounds like **2-methylundecanal** in complex matrices.

This application note provides a detailed protocol for the qualitative and quantitative analysis of **2-methylundecanal** using GC-MS. The methodology covers sample preparation from a cosmetic matrix, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from a Cosmetic Matrix (e.g., Perfume or Lotion)

Methodological & Application





This protocol describes a general liquid-liquid extraction procedure suitable for the extraction of **2-methylundecanal** from a cosmetic product.

Materials:

- Sample containing **2-methylundecanal** (e.g., perfume, lotion)
- Methyl tert-butyl ether (MTBE), GC-grade
- · Deionized water
- Anhydrous sodium sulfate (Na₂SO₄)
- 50 mL centrifuge tubes with screw caps
- Vortex mixer
- Centrifuge
- Glass Pasteur pipettes
- 2 mL GC vials with PTFE-lined septa

Procedure:

- Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
- Add 5 mL of deionized water to the tube.
- Add 5 mL of MTBE to the tube.
- Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
- Centrifuge the mixture at 3000 x g for 10 minutes to separate the aqueous and organic layers.
- Carefully collect the upper organic layer (MTBE) using a glass Pasteur pipette and transfer it to a clean, dry tube.



- Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.
- Allow the extract to stand for 5 minutes, then carefully transfer the dried extract to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **2-methylundecanal**. These may require optimization based on the specific instrument and column used.

Instrumentation:

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

GC Conditions:

- Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent non-polar capillary column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet Temperature: 250°C.
- Injection Volume: 1 μL.
- · Injection Mode: Splitless.
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 2 minutes.
 - Ramp: Increase at 3°C/min to 125°C.
 - Ramp: Increase at 7°C/min to 230°C.
 - Ramp: Increase at 20°C/min to 300°C, hold for 5 minutes.[1][2]



MS Conditions:

• Ionization Mode: Electron Ionization (EI) at 70 eV.

• Ion Source Temperature: 230°C.

Transfer Line Temperature: 280°C.

Mass Scan Range: m/z 40-350.

 Acquisition Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **2-Methylundecanal**.

Parameter	Value	Reference
Molecular Weight	184.32 g/mol	[3][4][5][6][7]
Estimated Retention Time	~15 - 17 min	Estimated based on Kovats Index on a similar column
Quantifier Ion (m/z)	58	[3]
Qualifier Ions (m/z)	43, 41, 57, 71	[3]
Limit of Detection (LOD)	Typically in the low μg/L to ng/L range for aldehydes.	[8][9][10]
Limit of Quantitation (LOQ)	Typically in the low μg/L to ng/L range for aldehydes.	[1][8][9]
Linearity (R²)	>0.99 (expected)	[11]

Note: The retention time is an estimate and should be confirmed experimentally. LOD and LOQ are dependent on the specific instrument and matrix; the provided values are typical for



aldehydes and should be determined experimentally for this specific method.

Mass Spectral Data

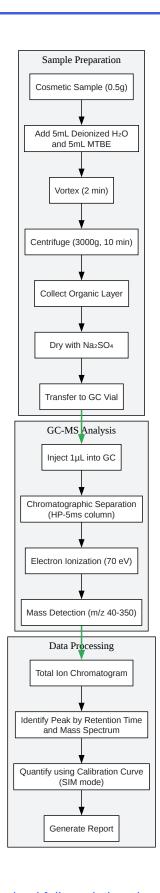
The mass spectrum of **2-Methylundecanal** is characterized by a specific fragmentation pattern under electron ionization. The most abundant ions are summarized in the table below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
41	38.6	C ₃ H ₅ +
43	100.0	C ₃ H ₇ + or CH ₃ CO+
57	44.9	C ₄ H ₉ +
58	99.9	[CH₃CH(CHO)]+• (McLafferty rearrangement product)
71	25.5	C5H11 ⁺
85	12.8	C ₆ H ₁₃ +
184	<1	[M]+• (Molecular Ion)

Source: NIST Mass Spectrometry Data Center.[3] The base peak at m/z 58 is characteristic of a McLafferty rearrangement in aldehydes.

Mandatory Visualization

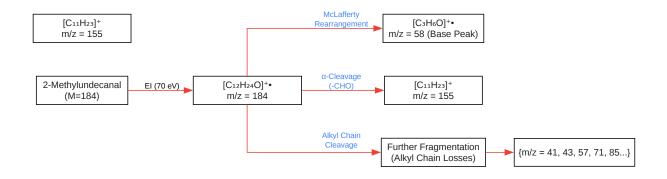




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Caption: Experimental workflow for the GC-MS analysis of **2-Methylundecanal**.





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Caption: Proposed fragmentation pathway of **2-Methylundecanal** in EI-MS.

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